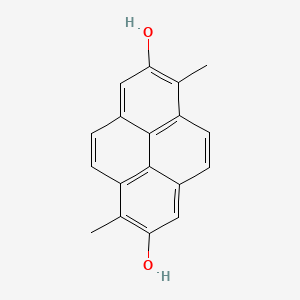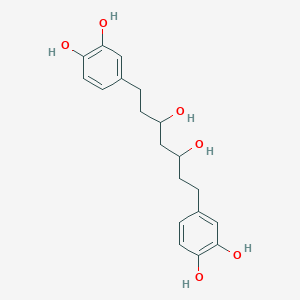![molecular formula C53H49NO17S B12307332 [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)
[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxan ring structures, followed by the introduction of acetamido, acetyloxy, and acetylsulfanyl groups through nucleophilic substitution reactions. Benzoylation is then performed to introduce the benzoyloxy groups, and the final step involves esterification to form the benzoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The acetamido and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides, while reduction of the benzoyloxy groups can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzoyloxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A compound with similar functional groups but a simpler structure.
Benzyl carbamate: Another related compound with a benzoyl group.
Methyl carbamate: A simpler analog with a methyl group instead of a benzoyl group.
Uniqueness
What sets [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate apart is its complex structure, which allows for multiple points of interaction with biological targets
Propiedades
Fórmula molecular |
C53H49NO17S |
|---|---|
Peso molecular |
1004.0 g/mol |
Nombre IUPAC |
[6-[3-acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C53H49NO17S/c1-31(55)54-41-44(42(65-32(2)56)40(67-53(41)72-33(3)57)30-64-48(59)35-21-11-5-12-22-35)71-52-46(70-51(62)38-27-17-8-18-28-38)45(69-50(61)37-25-15-7-16-26-37)43(68-49(60)36-23-13-6-14-24-36)39(66-52)29-63-47(58)34-19-9-4-10-20-34/h4-28,39-46,52-53H,29-30H2,1-3H3,(H,54,55) |
Clave InChI |
RSXGZVRQFCVXAS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)


![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307301.png)

![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)

![Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate](/img/structure/B12307329.png)

